molecular formula C16H20FN3O B6640748 1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol

1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol

Cat. No. B6640748
M. Wt: 289.35 g/mol
InChI Key: JNLLZXITBKGXRS-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol, also known as FPEI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Scientific Research Applications

1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol has shown promising results in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In drug discovery, this compound has been used as a scaffold for the development of novel drug candidates.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. This compound has been shown to interact with G protein-coupled receptors and ion channels, which are involved in various physiological processes, including neurotransmission, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol is its ease of synthesis, which makes it an attractive scaffold for the development of novel drug candidates. This compound has also been shown to have low toxicity and good bioavailability, which are important factors in drug development. However, one limitation of this compound is its relatively low potency compared to other drug candidates, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol. One area of research is the development of more potent this compound analogs that can be used as drug candidates. Another area of research is the study of this compound in animal models of various diseases to further understand its mechanism of action and potential therapeutic applications. Additionally, the use of this compound as a scaffold for the development of novel drug candidates in other fields, such as materials science and catalysis, is an area of potential future research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. The synthesis of this compound is relatively simple, and it has been shown to have low toxicity and good bioavailability. While there are some limitations to its use, the study of this compound is an area of active research, and there are several potential future directions for its development and application.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol involves the reaction of 2-fluorobenzaldehyde with 3-(1H-imidazol-2-yl)piperidine in the presence of sodium borohydride and ethanol. The resulting product is then oxidized using Jones reagent to yield this compound. The synthesis process is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c17-14-6-2-1-5-13(14)15(21)11-20-9-3-4-12(10-20)16-18-7-8-19-16/h1-2,5-8,12,15,21H,3-4,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLLZXITBKGXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(C2=CC=CC=C2F)O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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